Nonadecane

説明

特性

IUPAC Name |

nonadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQERIDTXQFOHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Record name | N-NONADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nonadecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nonadecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047170 | |

| Record name | Nonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Wax. (NTP, 1992), Wax; [CAMEO] White solid; [MSDSonline], Solid | |

| Record name | N-NONADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

625.5 °F at 760 mmHg (NTP, 1992), Boiling point equals 626 °F, 330 °C, 329.00 to 331.00 °C. @ 760.00 mm Hg | |

| Record name | N-NONADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Nonadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 212 °F (NTP, 1992), Flash point equals greater than 212 °F, 100 °C (212 °F) - closed cup | |

| Record name | N-NONADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Nonadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, carbon tetrachloride, Soluble in alcohol and ether | |

| Record name | n-Nonadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7774 at 90 °F (NTP, 1992) - Less dense than water; will float, 0.7855 g/cu cm at 20 °C | |

| Record name | N-NONADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Nonadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.9X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Nonadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Waxy solid, Leaflets, White solidified mass or fragments | |

CAS No. |

629-92-5 | |

| Record name | N-NONADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMY21D3Y5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Nonadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89.8 °F (NTP, 1992), Melting point equals 90 °F, 31.50 °C, 32 °C | |

| Record name | N-NONADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Nonadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Nonadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecane (C19H40) is a long-chain saturated hydrocarbon belonging to the n-alkane series.[1] As a high-molecular-weight alkane, it serves as a valuable compound in various scientific and industrial applications, including as a reference standard in chromatography, a component in phase-change materials for thermal energy storage, and in the formulation of specialized lubricants and fuels.[2] In the realm of biological sciences, this compound is found in the essential oils of some plants and plays a role in the chemical ecology of insects, acting as a cuticular hydrocarbon involved in recognition processes.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Properties

This compound is a non-polar molecule, rendering it generally unreactive under normal conditions.[4] Its chemistry is characteristic of alkanes, primarily involving free-radical reactions at high temperatures or in the presence of UV light. It is stable and incompatible with strong oxidizing agents.[2]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H40 | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 629-92-5 | [3] |

| Molar Mass | 268.52 g/mol | [3] |

Physical Properties

The physical state of this compound at room temperature is a white, waxy solid.[3] Its properties are consistent with its long, unbranched hydrocarbon chain, which allows for significant van der Waals forces between molecules.

Table 2: Key Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 32-34 °C (305.15-307.15 K) | 1 atm | [3] |

| Boiling Point | 330 °C (603.15 K) | 1 atm | [3] |

| Density | 0.786 g/cm³ | 20 °C | [3] |

| Vapor Pressure | 4.9 x 10⁻⁵ mmHg | 25 °C | [3] |

| Refractive Index | 1.441 | 20 °C | [3] |

| Flash Point | >100 °C (closed cup) | [3] | |

| Solubility in Water | Insoluble | [3] | |

| Solubility in Solvents | Soluble in chloroform, hexane, ether, and alcohol. | [2] | |

| Heat of Combustion | -12,900 kJ/mol | [5] | |

| Thermal Conductivity (Solid) | 0.23 W/(m·K) | 283 K | [6] |

| Thermal Conductivity (Liquid) | 0.152 W/(m·K) | 308 K | [6] |

| Specific Heat Capacity (Solid) | 1.8 kJ/(kg·K) | 273 K | [6] |

| Specific Heat Capacity (Liquid) | 2.3 kJ/(kg·K) | 330 K | [6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory techniques applicable to long-chain alkanes.

Determination of Melting Point

The melting point of this compound can be accurately determined using a digital melting point apparatus.[7]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/min) to obtain an approximate melting range.

-

A second determination is performed with a slower heating rate (e.g., 1 °C/min) starting from a temperature approximately 10-15 °C below the approximate melting point to obtain a precise melting range.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

Melting Point Determination Workflow

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus or a specialized boiling point apparatus.

Methodology:

-

A small volume of this compound is placed in a distillation flask or a boiling tube.

-

A thermometer is positioned with the bulb just below the level of the side arm of the flask or immersed in the vapor phase.

-

The sample is heated gently.

-

The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer, at which point the vapor and liquid are in equilibrium.

Determination of Density

The density of solid this compound can be determined by displacement, while the density of molten this compound can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer for liquid phase):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with molten this compound at a specific temperature (e.g., 40 °C), ensuring no air bubbles are present.

-

The mass of the pycnometer filled with this compound is determined.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., water).

-

The density of this compound is calculated using the formula: Density = (mass of this compound) / (volume of pycnometer).

Determination of Solubility

The solubility of this compound in various solvents can be determined by the static equilibrium method.[8]

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

-

The mixture is allowed to stand for any undissolved solid to settle.

-

A known volume of the supernatant (saturated solution) is carefully removed.

-

The solvent is evaporated from the sample, and the mass of the dissolved this compound is determined.

-

The solubility is expressed as grams of solute per 100 grams of solvent.

Solubility Determination Workflow

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate this compound from other components in a mixture and to confirm its molecular weight and fragmentation pattern.[9][10]

Methodology:

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane) is prepared.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

Detection (MS): As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound and a characteristic fragmentation pattern for a long-chain alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound by identifying the different types of protons and carbon atoms in the molecule.[11][12]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

¹H NMR Analysis: The spectrum will show a triplet for the terminal methyl (CH₃) protons, a multiplet for the internal methylene (B1212753) (CH₂) protons, and another multiplet for the methylene groups adjacent to the methyl groups.

-

¹³C NMR Analysis: The spectrum will show distinct signals for the carbon atoms in the methyl and methylene groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound.[13]

Methodology:

-

Sample Preparation: A thin film of molten this compound can be prepared between two salt plates (e.g., NaCl or KBr), or the solid can be analyzed as a KBr pellet or using an ATR accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

-

Analysis: The IR spectrum of this compound will exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1378 cm⁻¹. The absence of peaks in other regions confirms the lack of other functional groups.

References

- 1. Thermodynamic Analysis of n-Nonadecane (C19H40)/1-Octadecanol (C18H37OH) Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C19H40 | CID 12401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of n-Nonadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Nonadecane is a straight-chain saturated hydrocarbon belonging to the alkane series. With 19 carbon atoms, it is a significant component in various natural and industrial products. This guide provides a comprehensive overview of the molecular structure of n-nonadecane, its physicochemical properties, and relevant experimental data.

Chemical Identity and Nomenclature

n-Nonadecane is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

| Identifier | Value |

| IUPAC Name | Nonadecane[1][2] |

| Synonyms | n-Nonadecane[3][4][5] |

| Molecular Formula | C₁₉H₄₀[1][3][4][5][6] |

| CAS Number | 629-92-5[3][4] |

| Linear Formula | CH₃(CH₂)₁₇CH₃[1] |

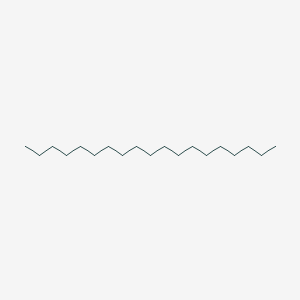

Molecular Structure and Conformation

The molecular structure of n-nonadecane is characterized by a linear chain of nineteen carbon atoms, each saturated with hydrogen atoms.

Skeletal Structure

The carbon backbone of n-nonadecane consists of a continuous, unbranched chain. All carbon-carbon bonds are single covalent bonds.

Three-Dimensional Conformation

In its lowest energy state, the carbon chain of n-nonadecane adopts a planar zigzag conformation to minimize steric hindrance between adjacent methylene (B1212753) (-CH₂-) groups. The molecule is flexible and can adopt various conformations in the liquid and gaseous states due to rotation around the C-C single bonds.

-

Hybridization: All carbon atoms in the n-nonadecane molecule are sp³ hybridized.

-

Bond Angles: The C-C-C bond angles are approximately 109.5°, characteristic of tetrahedral geometry.

-

Bond Lengths: The average carbon-carbon bond length is approximately 1.54 Å, and the average carbon-hydrogen bond length is approximately 1.09 Å.

Physicochemical Properties

The physical and chemical properties of n-nonadecane are characteristic of long-chain alkanes.

| Property | Value |

| Molar Mass | 268.52 g/mol [3] |

| Appearance | White crystals or powder[1] |

| Melting Point | 31-34 °C |

| Boiling Point | 329-331 °C |

| Density | 0.79 g/cm³ at 20 °C |

| Vapor Pressure | <0.1 hPa at 20 °C |

| Flash Point | >100 °C (closed cup) |

| Autoignition Temperature | 205 °C |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like ether and benzene. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of n-nonadecane.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Two main signals are expected: a triplet around 0.88 ppm for the terminal methyl (CH₃) protons and a multiplet around 1.25 ppm for the methylene (-CH₂-) protons. |

| ¹³C NMR | Multiple signals are expected for the chemically non-equivalent carbon atoms. The terminal methyl carbons will appear at a distinct chemical shift from the methylene carbons in the chain. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 268. The fragmentation pattern will be characterized by a series of peaks separated by 14 Da, corresponding to the loss of successive methylene units. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. |

Experimental Protocols

Standard analytical techniques are employed to determine the properties of n-nonadecane.

Determination of Melting Point

Method: Capillary method. A small amount of the sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: A solution of n-nonadecane in a deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Method: A sample of n-nonadecane is introduced into a mass spectrometer. Electron ionization is commonly used to generate ions, which are then separated based on their mass-to-charge ratio.

Visualizations

Molecular Structure of n-Nonadecane

Caption: 2D representation of the n-nonadecane carbon backbone.

Logical Relationship of Properties

Caption: Interrelation of n-nonadecane's structure and properties.

References

An In-Depth Technical Guide to the Solubility of Nonadecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of nonadecane, a long-chain n-alkane, in a variety of organic solvents. Understanding the solubility characteristics of this compound is critical in numerous applications, including its use as a phase-change material (PCM), a component in fuel and lubricant formulations, and as a lipophilic compound in pharmaceutical and cosmetic research. This document collates available quantitative solubility data, details the experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (C₁₉H₄₀) is a linear saturated hydrocarbon with a molecular weight of 268.52 g/mol . It is a white, waxy solid at room temperature with a melting point of approximately 32 °C (305 K).[1] Its nonpolar nature dictates its solubility behavior, generally being soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1] The dissolution of this compound is an endothermic process, meaning its solubility typically increases with temperature.

Quantitative Solubility Data

The solubility of this compound is dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative data, primarily expressed in mole fraction (x) at various temperatures (T).

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |

| Ethanol | - | Slightly soluble[1] |

| 1-Octanol | - | Data not available |

| 2-Propanol | - | Miscible with a wide range of non-polar substances |

Table 2: Solubility of this compound in Hydrocarbons

| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |

| n-Heptane | - | Data not available |

| Hexane (B92381) | - | Soluble[1] |

| Toluene (B28343) | - | Data not available |

Note: While qualitatively known to be soluble, specific mole fraction data at varying temperatures was not found in the provided search results.

Table 3: Solubility of this compound in Other Organic Solvents

| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |

| Acetone | - | Soluble[1] |

| Carbon Tetrachloride | - | Soluble[1] |

| Chloroform | - | Soluble |

| Ethyl Acetate | - | Data not available |

| Ethyl Ether | - | Soluble[1] |

Note: The term "soluble" is based on qualitative statements from chemical handbooks. The lack of specific, tabulated quantitative data is a notable gap in the readily accessible literature.

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or the solubility of a solid like this compound in a liquid solvent, can be achieved through several experimental techniques. The two primary methods are the gravimetric method and the synthetic (cloud point) method.

Gravimetric Method

The gravimetric method is a classical and direct approach to determining solubility. It involves preparing a saturated solution at a constant temperature, separating the solid and liquid phases, and determining the concentration of the solute in the liquid phase by mass.

Detailed Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a thermostatic bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature of the bath must be precisely controlled.

-

Phase Separation: After equilibration, the agitation is stopped, and the excess solid is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe to prevent precipitation of the solute.

-

Mass Determination: The withdrawn sample is transferred to a pre-weighed container. The mass of the saturated solution is recorded.

-

Solvent Evaporation: The solvent is evaporated from the solution, typically under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Final Weighing: The container with the remaining solid this compound is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The mass of the solvent is calculated by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Calculation: The solubility is then calculated as a mole fraction, mass percentage, or other desired units.

Synthetic (Cloud Point) Method

The synthetic method, often referred to as the cloud point method, involves preparing a mixture of known composition and observing the temperature at which the solid phase disappears upon heating (dissolution) or appears upon cooling (crystallization). This method is particularly useful for generating solubility data over a range of temperatures. Modern instrumentation, such as Differential Scanning Calorimetry (DSC), can be used for a more automated and precise determination.

Detailed Methodology (Visual Method):

-

Sample Preparation: A precise mass of this compound and the solvent are weighed directly into a glass test tube to create a mixture of known composition.

-

Heating and Dissolution: The sealed test tube is slowly heated in a controlled temperature bath with constant stirring until all the solid this compound has completely dissolved, resulting in a clear solution.

-

Cooling and Observation: The clear solution is then allowed to cool slowly and uniformly (e.g., 0.5 K/min). The solution is continuously observed.

-

Cloud Point Determination: The temperature at which the first sign of turbidity or the appearance of the first crystals is observed is recorded as the cloud point, which corresponds to the saturation temperature for that specific composition.

-

Iteration: The process is repeated for different compositions of this compound and solvent to construct a solubility curve.

Detailed Methodology (DSC Method):

-

Sample Preparation: A small, precisely weighed sample of the this compound-solvent mixture of known composition is hermetically sealed in a DSC pan.

-

Heating and Cooling Cycle: The DSC instrument is programmed to heat the sample to a temperature where it is fully liquid and then cool it at a controlled rate (e.g., 1-5 K/min).

-

Signal Detection: The DSC measures the heat flow into or out of the sample as a function of temperature. The onset of crystallization during cooling is detected as an exothermic peak.

-

Solubility Temperature: The onset temperature of the exothermic peak is taken as the solubility temperature for that composition. The process can also be done by observing the endothermic peak of dissolution upon heating.

-

Data Analysis: The experiment is repeated with different compositions to generate the solid-liquid phase diagram.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a nonpolar molecule, its solubility is favored in solvents with low polarity. The intermolecular forces at play are primarily weak van der Waals forces (London dispersion forces).

-

Solvent Polarity: this compound exhibits higher solubility in nonpolar solvents like hexane and toluene compared to more polar solvents like ethanol. The energy required to overcome the cohesive forces of the polar solvent molecules is not sufficiently compensated by the weak interactions with this compound.

-

Temperature: The dissolution of solid this compound is an endothermic process. Therefore, in accordance with Le Chatelier's principle, its solubility increases with increasing temperature.

-

Molecular Size and Shape: For a given solvent, the solubility of n-alkanes generally decreases as the carbon chain length increases due to stronger solid-state interactions (higher lattice energy) in the larger molecules.

Conclusion

This guide has summarized the available information on the solubility of this compound in various organic solvents. While qualitative data indicates solubility in a range of nonpolar solvents, there is a clear need for more comprehensive, quantitative studies to establish temperature-dependent solubility curves in a wider array of organic media. The detailed experimental protocols for the gravimetric and synthetic (cloud point/DSC) methods provided herein offer a robust framework for researchers to generate such valuable data. Accurate solubility data is paramount for the effective design and optimization of processes involving this compound in diverse scientific and industrial fields.

References

The Pervasive Presence of Nonadecane in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecane (C19H40), a straight-chain alkane, is a naturally occurring hydrocarbon found across a diverse range of biological systems. While often considered a simple, inert molecule, its presence in plants, insects, and even some foods suggests a variety of functional roles, from a component of essential oils contributing to fragrance profiles to a critical mediator of chemical communication in the insect world. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its role in biological systems. This information is intended to serve as a valuable resource for researchers investigating natural product chemistry, chemical ecology, and the potential applications of long-chain alkanes in drug development and other scientific fields.

Natural Occurrence and Quantitative Data

This compound is widely distributed in the plant and animal kingdoms. In plants, it is a common constituent of essential oils and epicuticular waxes. In insects, it is a key component of cuticular hydrocarbons, which play a crucial role in preventing desiccation and in chemical communication. The following tables summarize the quantitative occurrence of this compound in various natural sources based on published literature.

Table 1: Occurrence of this compound in Plant Essential Oils

| Plant Species | Family | Plant Part | Concentration (%) | Reference(s) |

| Rosa damascena (Damask Rose) | Rosaceae | Flowers | 8 - 40.5 | [1][2] |

| Rosa alba (White Rose) | Rosaceae | Flowers | 7 - 13 | [1] |

| Rosa centifolia (Cabbage Rose) | Rosaceae | Flowers | 5.1 - 17.9 | [3] |

| Rosa gallica (French Rose) | Rosaceae | Flowers | ~5.1 - 18.0 | [3] |

| Artemisia armeniaca | Asteraceae | Aerial Parts | Component Present | [4] |

| Camellia sinensis (Tea Plant) | Theaceae | Leaves | Reported | [4] |

| Vanilla madagascariensis | Orchidaceae | Fruit | Reported | [4] |

Table 2: Occurrence of this compound in Insect Cuticular Hydrocarbons

| Insect Species | Order | Family | Concentration Data | Reference(s) |

| Schwarziana quadripunctata (Stingless Bee) | Hymenoptera | Apidae | 6.3 ± 2.1% (Young Workers, Colony A) | [5] |

| Melipona beecheii (Stingless Bee) | Hymenoptera | Apidae | Present, variable with geography | [6] |

| Nannotrigona perilampoides (Stingless Bee) | Hymenoptera | Apidae | 0.04 ± 0.03% (Veracruz) | [6] |

Table 3: Occurrence of this compound in Food Items

| Food Item | Category | Concentration | Reference(s) |

| Pomes (e.g., Apples, Pears) | Fruit | Detected, not quantified | [2] |

| Watermelons | Fruit | Detected, not quantified | [2] |

| Yellow Bell Peppers | Vegetable | Detected, not quantified | [2] |

| Allspices | Spice | Detected, not quantified | [2] |

| Papaya | Fruit | Detected, not quantified | [2] |

Experimental Protocols

The extraction and analysis of this compound from natural sources are critical for its identification and quantification. The following are detailed methodologies for key experiments, synthesized from established research practices.

Protocol 1: Extraction of this compound from Plant Essential Oils

This protocol describes the hydrodistillation method commonly used for extracting essential oils from plant materials, followed by solvent extraction.

Materials:

-

Fresh or dried plant material (e.g., rose petals, Artemisia leaves)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

n-hexane (analytical grade)

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g). For fresh material, it may be used directly. Dried material can be lightly crushed to increase surface area.

-

Hydrodistillation: Place the plant material in a round-bottom flask and add a sufficient volume of distilled water to cover the material completely.

-

Assemble the Clevenger-type apparatus according to the manufacturer's instructions.

-

Heat the flask using a heating mantle to initiate boiling. Continue the distillation for a set period (e.g., 3 hours) until no more essential oil is collected.

-

Extraction: After cooling, collect the essential oil/water mixture. Transfer the mixture to a separatory funnel.

-

Add a known volume of n-hexane (e.g., 20 mL) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate. Collect the upper organic layer containing the essential oil dissolved in hexane (B92381).

-

Repeat the extraction of the aqueous layer with a fresh portion of n-hexane to ensure complete recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Filter the dried extract to remove the sodium sulfate. Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the hexane, yielding the pure essential oil.

-

The resulting essential oil is then ready for GC-MS analysis.

Protocol 2: Extraction of this compound from Insect Cuticular Hydrocarbons

This protocol details a solvent-wash method for the extraction of cuticular hydrocarbons from insects.

Materials:

-

Insects of a specific species, age, and sex

-

n-hexane (analytical grade)

-

Glass vials with PTFE-lined caps

-

Micropipettes

-

Vortex mixer (optional)

-

Nitrogen gas stream evaporator or a gentle vacuum concentrator

Methodology:

-

Sample Collection: Collect a known number of insects. If necessary, immobilize the insects by cooling.

-

Solvent Wash: Place the insects into a glass vial.

-

Add a precise volume of n-hexane to the vial, ensuring the insects are fully submerged (e.g., 200 µL for 5-10 insects).

-

Gently agitate the vial for a short duration (e.g., 5-10 minutes) to wash the cuticular hydrocarbons from the insect's surface. Avoid prolonged extraction times to minimize the extraction of internal lipids.

-

Sample Recovery: Carefully remove the insects from the vial using clean forceps.

-

The remaining hexane solution contains the extracted cuticular hydrocarbons.

-

Concentration: If necessary, concentrate the extract to a smaller volume (e.g., 50 µL) under a gentle stream of nitrogen to increase the concentration of the analytes for GC-MS analysis.

-

Transfer the final extract to a GC-MS autosampler vial.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general procedure for the analysis of extracts containing this compound using GC-MS.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating alkanes.[7][8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp to 200°C at a rate of 8°C/min.

-

Ramp to 300°C at a rate of 10°C/min and hold for 5 minutes.[7] (Note: The temperature program should be optimized based on the specific column and the expected range of compounds in the sample.)

-

-

Mass Spectrometer:

Methodology:

-

Sample Injection: Inject a small volume of the prepared extract (e.g., 1 µL) into the GC injector. A split injection (e.g., 20:1 or 50:1 split ratio) is often used for essential oil analysis to avoid column overloading.[7][8] For trace analysis of cuticular hydrocarbons, a splitless injection may be more appropriate.

-

Chromatographic Separation: The volatile compounds are separated as they pass through the GC column based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis:

-

Identification: this compound is identified by comparing its mass spectrum and retention time to that of an authentic standard and by matching the spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 268) and a series of fragment ions differing by 14 amu (CH2 units).[9][10]

-

Quantification: The relative abundance of this compound can be determined by integrating the area of its corresponding peak in the total ion chromatogram and expressing it as a percentage of the total peak area. For absolute quantification, a calibration curve can be prepared using a certified standard of this compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from natural sources.

References

- 1. benchchem.com [benchchem.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. agilent.com [agilent.com]

- 6. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. vipsen.vn [vipsen.vn]

- 9. This compound | C19H40 | CID 12401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

Nonadecane as a Cuticular Hydrocarbon in Insects: An In-depth Technical Guide

Abstract

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, playing a dual role in preventing desiccation and mediating chemical communication. Among the diverse array of CHCs, the n-alkane nonadecane (C19H40) has been identified as a significant semiochemical in numerous insect species. This technical guide provides a comprehensive overview of this compound's role as a cuticular hydrocarbon in insects, intended for researchers, scientists, and drug development professionals. It covers the quantitative distribution of this compound across various insect orders, detailed experimental protocols for its extraction and analysis, and delves into the biosynthetic and chemosensory signaling pathways.

Introduction

The insect cuticle is coated with a complex layer of lipids, primarily composed of hydrocarbons, which serves as a crucial barrier against water loss and pathogen invasion.[1][2] Beyond this fundamental physiological role, these cuticular hydrocarbons (CHCs) have evolved into a sophisticated chemical language, conveying information about species, sex, age, reproductive status, and social caste.[3][4][5] this compound, a linear saturated hydrocarbon with 19 carbon atoms, is a frequently encountered component of these CHC profiles. Its presence and relative abundance can act as a key chemical cue, influencing behaviors from mate recognition to host-parasite interactions.[3][6] Understanding the biology of this compound as a semiochemical offers significant potential for the development of novel, targeted pest management strategies.[7]

Quantitative Distribution of this compound

The relative abundance of this compound in the CHC profile of insects is highly variable, depending on the species, sex, age, and even caste. The following table summarizes quantitative data from various studies, showcasing the diverse distribution of this compound.

| Order | Family | Species | Sex/Caste | Relative Abundance of this compound (%) | Reference(s) |

| Hymenoptera | Apidae | Schwarziana quadripunctata | Young Workers (Colony A) | 6.3 ± 2.1 | [4] |

| Hymenoptera | Apidae | Schwarziana quadripunctata | Old Workers (Colony A) | 0.2 ± 0.1 | [4] |

| Hymenoptera | Apidae | Schwarziana quadripunctata | Gynes (Colony A) | 0.8 ± 0.5 | [4] |

| Hymenoptera | Apidae | Schwarziana quadripunctata | Young Workers (Colony B) | 3.1 ± 1.6 | [4] |

| Hymenoptera | Apidae | Schwarziana quadripunctata | Old Workers (Colony B) | 0.7 ± 0.8 | [4] |

| Hymenoptera | Apidae | Schwarziana quadripunctata | Gynes (Colony B) | 0.4 ± 0.2 | [4] |

| Hymenoptera | Vespidae | Charterginus sp. | Queen | Present | [7][8] |

| Hymenoptera | Vespidae | Charterginus sp. | Worker | Present | [7][8] |

| Diptera | Sarcophagidae | Peckia (Peckia) chrysostoma | Not Specified | Present | [9] |

| Diptera | Sarcophagidae | Peckia (Pattonella) intermutans | Not Specified | Present | [9] |

| Diptera | Sarcophagidae | Sarcodexia lambens | Not Specified | Present | [9] |

| Diptera | Sarcophagidae | Sarcophaga (Liopygia) ruficornis | Not Specified | Present | [9] |

| Diptera | Culicidae | Anopheles stephensi | Female (age-dependent) | Ratio with C31 varies | [10] |

| Coleoptera | Tenebrionidae | Tenebrio molitor | Not Specified | Present | [1] |

Note: "Present" indicates that the compound was identified, but a specific relative abundance was not provided in the cited literature.

Biosynthesis of this compound

The biosynthesis of n-alkanes, including this compound, is intrinsically linked to fatty acid metabolism and primarily occurs in specialized cells called oenocytes.[11] The process involves the elongation of fatty acyl-CoAs followed by a two-step conversion to the final hydrocarbon.

Biosynthetic Pathway

The generally accepted pathway for n-alkane synthesis in insects is as follows:

-

Fatty Acid Synthesis: The pathway begins with the synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).

-

Elongation: Very-long-chain fatty acids (VLCFAs) are produced by the action of elongase enzymes, which sequentially add two-carbon units to the growing acyl chain.

-

Reduction: The resulting very-long-chain acyl-CoA is reduced to a fatty aldehyde by a Fatty Acyl-CoA Reductase (FAR).[6]

-

Decarbonylation: The final step involves the conversion of the fatty aldehyde to an n-alkane with one less carbon atom. This is catalyzed by either an Aldehyde-Deformylating Oxygenase (ADO) or a cytochrome P450 enzyme of the CYP4G family, which removes a carbonyl group.[12]

Biosynthesis of this compound

Chemosensory Perception of this compound

This compound and other CHCs primarily act as contact pheromones, meaning they are detected by direct physical interaction with the receiving insect.[13] This perception is mediated by specialized chemosensory neurons housed within gustatory sensilla, which are located on various body parts, including the antennae, tarsi, and labella.[13]

Signaling Pathway

The binding of a CHC molecule to a receptor protein initiates a signal transduction cascade that ultimately leads to a behavioral response.

-

Binding to Receptor: this compound binds to a specific Gustatory Receptor (GR) or Ionotropic Receptor (IR) located on the dendritic membrane of a gustatory receptor neuron (GRN).[13]

-

Ion Channel Gating: Insect chemosensory receptors are predominantly ionotropic, meaning the receptor itself is an ion channel or is tightly coupled to one.[13] Upon ligand binding, the channel opens, allowing an influx of cations.

-

Depolarization: The influx of positive ions leads to the depolarization of the GRN's membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and travels along the axon of the GRN.

-

Signal Transmission to Brain: The signal is transmitted to the subesophageal ganglion and other primary taste centers in the insect brain for processing, leading to a behavioral output.

Chemosensory Signaling Pathway

Experimental Protocols

The study of this compound and other CHCs relies on precise and reproducible experimental methods. The following protocols provide a detailed guide for the extraction, analysis, and behavioral assessment of these compounds.

Cuticular Hydrocarbon Extraction

This protocol describes a standard solvent extraction method for obtaining CHCs from insect cuticles.

Materials:

-

Insect specimens

-

Hexane (B92381) (analytical grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micro-inserts for vials

-

Forceps

-

Nitrogen gas evaporator

-

Vortex mixer

Procedure:

-

Sample Preparation: Euthanize insects by freezing at -20°C for at least 30 minutes. Allow the insect to return to room temperature before extraction to prevent condensation.

-

Extraction: Using clean forceps, place a single insect (or a pooled sample, depending on size and CHC quantity) into a 2 mL glass vial. Add an appropriate volume of hexane (e.g., 200-500 µL) to fully submerge the insect.

-

Agitation: Gently agitate the vial for 5-10 minutes. Vortexing for short periods (e.g., 30 seconds) can also be effective. Prolonged extraction times may lead to the extraction of internal lipids, so consistency is key.

-

Solvent Transfer: Carefully remove the insect from the vial. Transfer the hexane extract to a clean vial with a micro-insert.

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane (e.g., 20-50 µL) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical parameters for the analysis of CHCs, including this compound, using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Parameters:

-

Injector Temperature: 280-300°C

-

Injection Mode: Splitless (for higher sensitivity)

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Transfer Line Temperature: 290°C

MS Parameters:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-600

Data Analysis:

-

Identification: Identify this compound and other CHCs based on their retention times compared to known standards and their mass spectra compared to libraries (e.g., NIST).

-

Quantification: Calculate the relative abundance of this compound by integrating the area of its corresponding peak and expressing it as a percentage of the total integrated area of all identified CHCs.[9][17]

Behavioral Assay for Contact Pheromones

This protocol describes a choice assay to evaluate the behavioral response of an insect to this compound.

Materials:

-

Test insects

-

Petri dish or small arena

-

Filter paper discs

-

Synthetic this compound

-

Solvent (e.g., hexane)

-

Control (solvent only)

-

Video recording equipment (optional)

Procedure:

-

Preparation of Stimuli: Prepare a solution of synthetic this compound in hexane at a biologically relevant concentration. Apply a small, precise volume (e.g., 10 µL) of the this compound solution to a filter paper disc and an equal volume of the solvent to a control disc. Allow the solvent to evaporate completely.

-

Assay Arena: Place the two filter paper discs on opposite sides of the petri dish or arena.

-

Introduction of Insect: Introduce a single test insect into the center of the arena.

-

Behavioral Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the time spent on or near each disc, the frequency of contact, and any specific behaviors (e.g., antennation, abdomen curling).

-

Data Analysis: Compare the behavioral responses to the this compound-treated disc versus the control disc using appropriate statistical tests (e.g., t-test, Wilcoxon signed-rank test).

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the investigation of this compound as a cuticular hydrocarbon in insects, from sample collection to behavioral analysis.

Integrated Experimental Workflow

Conclusion

This compound is a multifaceted cuticular hydrocarbon that plays a significant role in the biology of many insect species. Its functions extend from the fundamental requirement of preventing desiccation to acting as a nuanced chemical signal in complex communication systems. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other semiochemicals. A deeper understanding of the biosynthesis, perception, and behavioral effects of these compounds will undoubtedly pave the way for innovative and environmentally benign pest management strategies.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bio.kuleuven.be [bio.kuleuven.be]

- 5. Genetic basis of chemical communication in eusocial insects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Cuticular hydrocarbons as caste-linked cues in Neotropical swarm-founding wasps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cuticular hydrocarbons as caste-linked cues in Neotropical swarm-founding wasps [PeerJ] [peerj.com]

- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relative abundance of two cuticular hydrocarbons indicates whether a mosquito is old enough to transmit malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cuticular hydrocarbon analysis of an awake behaving fly using direct analysis in real-time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 15. m.youtube.com [m.youtube.com]

- 16. agilent.com [agilent.com]

- 17. Cuticular hydrocarbon profiles reveal geographic chemotypes in stingless bees (Hymenoptera: Meliponini) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Nonadecane in Plant Metabolites: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: Nonadecane (C₁₉H₄₀), a straight-chain saturated alkane, is a significant metabolite in the complex chemical repertoire of plants. Primarily known as a constituent of the epicuticular wax layer, it plays a critical role in forming the primary interface between the plant and its environment. This guide provides an in-depth exploration of the multifaceted biological roles of this compound, from its structural function in plant defense to its ecochemical significance in mediating interactions with other organisms. We present a summary of its quantitative occurrence, detail its biosynthetic pathway, and provide comprehensive experimental protocols for its extraction and analysis, supplemented with visual workflows to aid in research and development.

Biological Roles of this compound

This compound's functions in plants are diverse, stemming from its chemical properties and localization on the plant surface. It is a non-polar, hydrophobic molecule, making it an ideal component for protective barriers.[1]

Component of Epicuticular Wax and Plant Protection

The outermost layer of a plant's cuticle is the epicuticular wax, a complex mixture of very-long-chain (VLC) lipids.[2] this compound is a key component of this layer in many species.[3] This waxy coating is the first line of defense against numerous environmental stresses.[4]

-

Water Repellency and Desiccation Prevention: The primary role of the wax layer, rich in alkanes like this compound, is to create a hydrophobic barrier that minimizes non-stomatal water loss, a critical adaptation for terrestrial life.[2][5]

-

Defense Against Pathogens and Herbivores: The crystalline structure and chemical composition of the wax layer act as a physical barrier against fungal spores and can deter insect feeding and oviposition.[2][4] The composition of epicuticular waxes, including the relative abundance of specific alkanes, can influence the attachment of insects to the leaf surface.[2]

-

Protection from Environmental Stress: This layer also provides protection against UV radiation and physical damage.[4]

Studies on Rosa canina leaves have shown that alkanes are found in higher concentrations in the outer epicuticular wax compared to the intracuticular wax, highlighting their role at the immediate surface.[6]

Role in Plant-Insect Interactions (Semiochemical)

Beyond its structural role, this compound functions as a semiochemical—a molecule that mediates interactions between organisms.[7] In the field of chemical ecology, it is recognized as a key cuticular hydrocarbon used by insects for communication and recognition.[7] For example, the egg parasitoid Trissolcus basalis uses n-nonadecane present on the cuticle of its host, the stink bug Nezara viridula, to distinguish between female and male hosts.[3] In this context, this compound acts as a kairomone, a chemical signal emitted by one species that benefits a receiving species.

Allelopathic Potential

Allelopathy is the phenomenon where one plant inhibits the growth of another through the release of chemical compounds (allelochemicals).[8] While many classes of secondary metabolites are confirmed allelochemicals, the direct role of pure this compound is less characterized.[8][9] However, long-chain hydrocarbons are often components of plant extracts that exhibit allelopathic effects.[10][11] Their presence in root exudates and decomposing plant matter suggests they may contribute to the overall allelopathic potential of a plant, affecting seed germination and seedling growth of neighboring competitors.[11]

Antimicrobial and Bioactive Properties

This compound has been identified as a component in plant extracts and essential oils that exhibit antimicrobial properties.[9][12] For instance, GC-MS analysis of actinomycetes isolated from rhizospheric soil identified this compound as one of several compounds with purported antibacterial activity.[9] It is important to note that these activities are often attributed to the synergistic effects of multiple compounds within a crude extract, and studies on the isolated activity of pure this compound are limited.

Quantitative Analysis of this compound

The concentration of this compound in plant tissues can vary significantly based on the species, plant organ, age of the leaf, and environmental conditions.[4][13] Quantitative data is crucial for understanding its physiological and ecological relevance. The table below summarizes available data on the concentration of this compound in specific plant samples.

| Plant Species | Family | Plant Part | Concentration | Analytical Method | Reference |

| Brassica oleracea var. capitata (Cabbage) | Brassicaceae | Leaves | 3.51 - 10.15 µg/g | GC-MS | [14] |

| Brassica oleracea var. capitata (Cabbage) | Brassicaceae | Leaves | 4.88 - 12.33 µg/g | GC-MS | [14] |

| Brassica oleracea var. capitata (Cabbage) | Brassicaceae | Leaves | 5.11 - 15.89 µg/g | GC-MS | [14] |

| Brassica oleracea var. capitata (Cabbage) | Brassicaceae | Leaves | 2.11 - 8.99 µg/g | GC-MS | [14] |

| Brassica oleracea var. capitata (Cabbage) | Brassicaceae | Leaves | 1.88 - 7.55 µg/g | GC-MS | [14] |

Note: Concentrations from the cabbage study were reported for samples from five different districts in Bangladesh, showing variability.

Biosynthesis of this compound in Plants

This compound is synthesized via the alkane-forming pathway, which is a branch of the cuticular wax biosynthesis pathway originating from very-long-chain fatty acids (VLCFAs). The core of this process is a multi-enzyme complex located in the endoplasmic reticulum of epidermal cells.[5]

The biosynthesis begins with the elongation of C16/C18 fatty acids to VLCFAs (up to C34). These VLCFAs, in the form of acyl-CoA esters, are then shunted into the alkane-forming pathway. A proposed two-step mechanism involves the synergistic action of two key proteins: ECERIFERUM3 (CER3) and ECERIFERUM1 (CER1).[5][15]

-